2,5-Dimethylpyridin-4-ol

Description

Contextualization within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a cornerstone of heterocyclic chemistry, with their aromatic nitrogen-containing ring system appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. chim.itrsc.org The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring molecular framework in a variety of clinically useful drugs. rsc.org The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its polarity, lipophilicity, and hydrogen bonding capacity, which in turn modulates its biological activity. frontiersin.org

The synthesis of substituted pyridines is a mature yet continually evolving field of organic chemistry. chim.it Classic methods like the Hantzsch pyridine synthesis have been supplemented by a multitude of modern techniques, including multi-component reactions that allow for the construction of highly functionalized pyridine rings in a single step. chim.itbeilstein-journals.org These methods often aim to create diverse libraries of pyridine derivatives for high-throughput screening in drug discovery programs. chim.it The development of novel catalytic systems, for instance, using copper or palladium, has further expanded the toolkit for creating complex pyridine structures under mild conditions. organic-chemistry.org

Structural Framework and Nomenclature Considerations

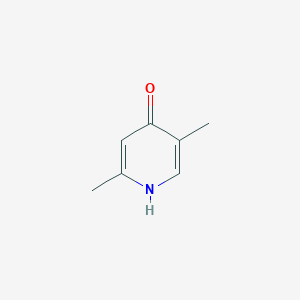

2,5-Dimethylpyridin-4-ol is a derivative of pyridine with methyl groups at positions 2 and 5, and a hydroxyl group at position 4. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 22279-59-0 |

An important characteristic of this compound is its existence in a tautomeric equilibrium with its keto form, 2,5-dimethyl-4(1H)-pyridinone. chim.itsigmaaldrich.com Tautomerism is a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers. researchgate.net In the case of hydroxypyridines, a proton can migrate between the ring nitrogen and the exocyclic oxygen atom. cdnsciencepub.com The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. chim.it While the compound is often named as a pyridin-4-ol, the pyridinone (or pyridone) tautomer is a significant contributor, and in some contexts, may even be the predominant form. frontiersin.orgsigmaaldrich.com The IUPAC name for the keto tautomer is 2,5-dimethyl-1H-pyridin-4-one. nih.gov This tautomerism is a critical consideration in its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and electronic profiles. frontiersin.org

Overview of Research Trajectories for Pyridin-4-ol Derivatives

The pyridin-4-ol and pyridin-4-one scaffolds are at the center of extensive research, particularly in medicinal chemistry. frontiersin.orgnih.gov Their ability to act as both hydrogen bond donors and acceptors makes them ideal for interacting with biological targets like enzymes and receptors. frontiersin.org

A significant area of investigation is their use as intermediates in the synthesis of high-value pharmaceutical compounds. For instance, the related compound 2-chloromethyl-3,5-dimethylpyridin-4-ol (B132928) is a key precursor in the manufacture of proton pump inhibitors (PPIs) like omeprazole, which are widely used to treat acid-related gastrointestinal disorders. The synthesis of this intermediate itself has been the subject of optimization studies, exploring various catalytic systems and reaction conditions to improve yield and efficiency.

Furthermore, pyridin-4-ol and its derivatives are actively explored for a range of therapeutic applications:

Anticancer Agents: Pyridinone-containing molecules have shown broad-spectrum antiproliferative activity. frontiersin.orgnih.gov They have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer cells. nih.govontosight.ai

Antimicrobial Agents: The pyridinone core is found in antifungal agents like ciclopirox (B875) and is a scaffold of interest in the development of new antibacterial drugs. frontiersin.orgontosight.ai

Anti-inflammatory and Analgesic Properties: Derivatives of the related saturated ring system, piperidine (B6355638), such as 2,5-dimethylpiperidin-4-ol, have been explored for their potential anti-inflammatory and analgesic activities. ontosight.ai

Neurological Disorders: The ability of some pyridin-4-ol derivatives to interact with targets in the central nervous system has prompted research into their potential for treating neurological conditions. ontosight.ai

The versatility of the pyridin-4-ol core, combined with the accessibility of diverse synthetic methods, ensures its continued prominence in academic and industrial research as a building block for functional molecules. chim.itbeilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-4-8-6(2)3-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLINSIUACRWWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617143 | |

| Record name | 2,5-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22279-59-0 | |

| Record name | 2,5-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylpyridin 4 Ol and Its Precursors

Strategies for Constructing the Pyridine-4-ol Scaffold

The foundational step in synthesizing many pyridine (B92270) derivatives, including 2,5-Dimethylpyridin-4-ol, involves the creation of the heterocyclic ring itself. Various classical and modern ring-forming reactions are employed to build the substituted pyridinol framework.

Several named reactions in organic chemistry provide reliable routes to substituted pyridines. The Hantzsch Dihydropyridine (B1217469) Synthesis, for example, is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org Another classical approach is the Bohlmann-Rahtz Pyridine Synthesis, which offers a pathway to substituted pyridines. organic-chemistry.org

More contemporary methods often utilize efficient catalytic systems. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-3-azatriene electrocyclization. organic-chemistry.org Organocatalysis also presents a viable route; L-proline has been shown to be an effective catalyst for the cyclo-condensation of 1,3-dicarbonyl compounds with substituted acetamides in ethanol (B145695) to produce pyridine derivatives. derpharmachemica.com

| Synthetic Method | Precursors | Catalyst/Conditions | Key Features |

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia source | Typically thermal | Forms a dihydropyridine intermediate requiring subsequent oxidation. organic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Thermal | Provides direct access to the pyridine ring. organic-chemistry.org |

| L-Proline Catalyzed Cyclo-condensation | 1,3-Dicarbonyl compound, Substituted acetamide | L-Proline, Ethanol, 70°C | An efficient organocatalytic method with short reaction times and high yields. derpharmachemica.com |

| Multi-component Reaction | Aldehyde, Phosphorus ylide, Propargyl azide | One-pot | A rapid, high-yield synthesis involving a cascade of reactions. organic-chemistry.org |

The pyridine ring is electron-deficient, which makes electrophilic aromatic substitution more challenging than in benzene (B151609) and directs nucleophilic substitutions primarily to the 2- and 4-positions. wikipedia.org This inherent reactivity guides the strategies for introducing substituents.

Hydroxyl Group Introduction: The hydroxyl group can be introduced through several methods. Direct hydroxylation of pyridine derivatives can be achieved using specific catalysts. For example, copper(I) oxide has been used for the hydroxylation of 4-methylpyridine (B42270) derivatives. Biocatalysis offers a highly regioselective alternative. Resting cells of bacterial species such as Ralstonia/Burkholderia sp. have been shown to regioselectively hydroxylate pyridine carboxylic acids at the C2 position. nih.govresearchgate.net This enzymatic approach introduces a hydroxyl group derived from water. researchgate.net

Methyl Group Introduction: Introducing methyl groups onto the pyridine ring can be accomplished via C-H functionalization. Rhodium-catalyzed processes, employing methanol (B129727) and formaldehyde (B43269) as methylation reagents, can introduce a methyl group at the meta-position of pyridines. snnu.edu.cn The regioselectivity in such metal-catalyzed reactions is often determined by steric factors. snnu.edu.cn Another approach involves the reaction of pyridine N-oxides with Grignard reagents, which can lead to 2-substituted pyridines. organic-chemistry.org

Conversion Pathways to this compound

Direct synthesis or conversion to this compound can be achieved through specific pathways, including the rearrangement of isomers. Photochemistry provides a notable route where irradiation of dimethylpyridines in the vapor phase at 254 nm leads to interconversion among isomers. arkat-usa.org Specifically, the irradiation of 2,3-dimethylpyridine has been reported to yield a mixture containing both 3,4-dimethylpyridine (B51791) and 2,5-dimethylpyridine (B147104). arkat-usa.org This phototransposition is believed to proceed through highly strained intermediates such as Dewar-pyridines and azaprismanes. arkat-usa.org

Biocatalytic conversion is another promising pathway. Certain microorganisms are capable of transforming methylated pyridines. lmaleidykla.ltresearchgate.net For example, Rhodococcus jostii has been shown to convert various dimethylpyridines, and such processes often involve the formation of hydroxylated intermediates, representing a potential mild route to hydroxypyridine derivatives from readily available precursors. lmaleidykla.ltresearchgate.net

Optimization of Synthetic Processes for this compound

To enhance the viability of synthetic routes for industrial or laboratory-scale production, optimization of reaction conditions is crucial. Key areas of focus include the performance of catalytic systems and the influence of solvents on reaction outcomes.

The choice of catalyst can significantly impact the yield, selectivity, and reaction conditions of pyridine synthesis. Lewis acids are commonly employed to catalyze cyclization reactions. Comparative studies on related syntheses, such as the formation of precursors to proton pump inhibitors, show varying performance metrics for different catalysts. Ionic liquids can also serve as effective catalysts, sometimes acting as both the catalyst and the solvent, leading to improved yields and reduced byproduct formation.

Catalyst Performance in a Related Pyridine Derivative Synthesis

Data adapted from a study on the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol (B132928), a derivative of a precursor to the target compound.

The solvent system is a critical parameter that can dictate the speed and selectivity of a reaction. In the synthesis of substituted pyridinols, polar aprotic solvents like dichloromethane (B109758) (DCM) are known to enhance reaction kinetics by stabilizing charged intermediates. Conversely, the presence of protic solvents like water can be detrimental, potentially leading to hydrolysis of intermediates and a significant reduction in yield. Studies on the synthesis of the closely related isomer, 2,6-dimethyl-4-hydroxypyridine, highlight how different solvents can affect reaction time, yield, and purity. Ionic liquids, in particular, have been shown to improve both reaction rate and yield by stabilizing the transition state.

Solvent Effects in the Synthesis of 2,6-Dimethyl-4-hydroxypyridine

Data from a comparative study on the synthesis of an isomer of the target compound.

Continuous Flow Synthesis Techniques for Enhanced Efficiency

The application of continuous flow chemistry to the synthesis of heterocyclic compounds, including pyridone derivatives, has demonstrated significant advantages over traditional batch processing. google.comscispace.com These benefits include improved heat and mass transfer, enhanced safety profiles for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. google.com

One conceptual continuous flow setup for a pyridone derivative involves the reaction of methyl-4-methoxyacetate with N,N-dimethylformamide dimethyl acetal (B89532) in a residence-time loop, followed by reaction with an amine. vcu.edu This approach, terminating in a purification step, has been shown to produce the desired pyridone in high yield and purity. vcu.edu Such a strategy could be adapted for the synthesis of this compound, potentially utilizing precursors that can undergo cyclization under flow conditions.

A study on the continuous flow synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones highlights the optimization of reaction conditions to achieve satisfactory yields in very short reaction times (under 10 minutes). scispace.comshd-pub.org.rs The following table illustrates the effect of flow rate on yield and residence time for a representative 2-pyridone synthesis.

Table 1: Optimization of Continuous Flow Synthesis for a Substituted 2-Pyridone Derivative

| Reactant Flow Rate (mL/min) | Residence Time (min) | Yield (%) |

|---|---|---|

| 0.5 | 10 | ~55 |

| 1.0 | 5 | ~60 |

| 2.0 | 2.5 | ~58 |

Data adapted from a study on substituted 2-pyridone synthesis and presented as a conceptual model. scispace.comshd-pub.org.rs

The successful application of continuous flow for these related structures strongly suggests its feasibility for this compound, promising a more efficient and scalable manufacturing process.

Industrial Scale Production Methodologies

On an industrial scale, the synthesis of pyridine and its derivatives has traditionally relied on robust and cost-effective methods such as the Chichibabin and Hantzsch pyridine syntheses. wikipedia.orgatamanchemicals.com The Chichibabin synthesis, in its general form, involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgatamanchemicals.com For the production of unsubstituted pyridine, formaldehyde and acetaldehyde (B116499) are common starting materials. wikipedia.orgnih.gov While this method is known for its use of inexpensive precursors, it can suffer from moderate yields. wikipedia.org

The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a β-keto acid, an aldehyde, and an ammonia source to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgatamanchemicals.com These classical methods, while foundational, are often being supplanted by more modern and efficient processes, especially for the production of highly substituted and functionalized pyridines.

The following table provides a conceptual overview of a multi-step batch process for a substituted 4-hydroxypyridine (B47283), illustrating typical reaction stages and conditions that could be adapted for the large-scale synthesis of this compound.

Table 2: Conceptual Industrial Batch Synthesis of a Substituted 4-Hydroxypyridine

| Step | Reaction | Key Reagents | Temperature (°C) | Duration (hours) |

|---|---|---|---|---|

| 1 | Dimerization | Ethyl acetoacetate, Ion-exchange resin | 30-60 | 3-5 |

| 2 | Ammoniation | Ammonia gas | 10-30 | 2-5 |

| 3 | Halogenation/Modification | Chlorine gas | 30 | 2 |

| 4 | Purification | Filtration, Washing | Ambient | - |

Data adapted from a patented process for a related compound and presented as a conceptual model. patsnap.com

Furthermore, the development of scalable synthetic routes for pyridine derivatives often involves the strategic functionalization of a pre-existing pyridine ring. nih.gov The pursuit of more economical and environmentally benign industrial processes continues to drive innovation in this field, with a clear trend towards continuous manufacturing to enhance efficiency and safety.

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethylpyridin 4 Ol

Reactivity at the Hydroxyl Moiety (C4-OH)

The hydroxyl group at the C4 position is a primary site for chemical transformations. Its reactivity is modulated by the tautomeric equilibrium between the phenol-like pyridinol form and the amide-like pyridone form. In most conditions, the pyridone tautomer is predominant, which affects the types of reactions that occur.

Direct oxidation of the C4-hydroxyl group of 2,5-Dimethylpyridin-4-ol is not a commonly reported pathway, largely due to the stability of the aromatic pyridine (B92270) ring and the prevalence of the pyridone tautomer. However, oxidative processes can be achieved under specific enzymatic or controlled chemical conditions.

In biological systems, the initial step in the degradation of 4-hydroxypyridine (B47283) involves hydroxylation, a form of oxidation. nih.gov For instance, a flavin-dependent monooxygenase has been shown to catalyze the hydroxylation of 4-hydroxypyridine to produce 3,4-dihydroxypyridine. nih.gov This enzymatic pathway represents a targeted oxidation adjacent to the existing hydroxyl group, leading to ring-opening in subsequent steps. nih.gov

Chemical oxidation of substituted dihydropyridines to their corresponding pyridine derivatives is a well-established reaction, often using reagents like nitric acid or calcium hypochlorite (B82951). researchgate.net While this compound is already aromatic, this highlights the general stability of the pyridine core to oxidation. Any forceful oxidation of the pyridinol itself would likely lead to ring degradation rather than a simple transformation of the hydroxyl group.

The hydroxyl group is amenable to various derivatization reactions, which can alter the compound's physical properties or serve as a handle for further synthetic modifications. These reactions often proceed via the more nucleophilic pyridone tautomer, leading to N-alkylation, or can be directed to the oxygen atom under specific conditions.

O-Acylation and O-Alkylation: The hydroxyl group can be acylated to form esters. For example, 4-iodobenzoyl chloride is a multifunctional derivatization reagent that readily reacts with hydroxyl groups on pyridine rings. rsc.org This reaction introduces an iodine atom, which can be useful for analytical purposes like HPLC-ICP-MS. rsc.org

Direct alkylation of hydroxypyridines can be complex due to the presence of two nucleophilic sites (N and O). The reaction of 4-methoxypyridine (B45360) derivatives with alkyl iodides can yield not only the expected pyridinium (B92312) salts but also the N-alkylated 1-methylpyridones. researchgate.net The formation of the N-alkylated product is often favored, especially in the presence of a solvent. researchgate.net To achieve selective O-alkylation, the Mitsunobu reaction is often employed, which favors the O-alkylated product over the N-alkylated one. researchgate.net

Conversion to Leaving Groups: The hydroxyl group can be converted into a more effective leaving group to facilitate nucleophilic substitution at the C4 position. A common strategy is the conversion to a nonaflate (nonafluorobutanesulfonate). This is typically achieved by treating the 4-hydroxypyridine derivative with nonafluorobutanesulfonyl fluoride, transforming the -OH into a highly effective -ONf group, which can then be displaced in palladium-catalyzed coupling reactions. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

| O-Acylation | 4-Iodobenzoyl chloride | O-Acyl Pyridine | rsc.org |

| N-Alkylation | Alkyl Iodides (e.g., MeI) | N-Alkyl Pyridone | researchgate.net |

| O-Nonaflation | Nonafluorobutanesulfonyl fluoride | Pyrid-4-yl Nonaflate | researchgate.net |

Reactivity of the Methyl Substituents (C2-CH₃, C5-CH₃)

The reactivity of the methyl groups is highly dependent on their position relative to the ring nitrogen. The C2-methyl group is significantly more reactive than the C5-methyl group due to the electronic influence of the adjacent heteroatom.

The methyl group at the C2-position (α-position) exhibits enhanced acidity of its protons. This allows for deprotonation by a strong base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. pearson.com

This reactivity is analogous to the enolate chemistry of carbonyl compounds. pearson.com The resulting carbanion can attack electrophiles such as aldehydes or ketones in aldol-type condensations. Furthermore, direct C(sp³)–H allylic alkylation of 2-alkylpyridines has been demonstrated using Morita–Baylis–Hillman (MBH) carbonates without the need for a base or metal catalyst. beilstein-journals.org This reaction provides a direct method for the allylic functionalization of the C2-methyl group. beilstein-journals.org

In contrast, the C5-methyl group (β-position) lacks this α-relationship to the nitrogen atom. Its protons are considerably less acidic, and it does not readily participate in deprotonation-functionalization reactions under the same conditions. Functionalization at this position typically requires more drastic methods, such as free-radical halogenation, or is achieved by building the pyridine ring with the desired functionality already in place.

| Methyl Group Position | Relative Reactivity | Common Reactions | Mechanism |

| C2-CH₃ (α-position) | High | Deprotonation, Aldol (B89426) Condensation, Alkylation | Formation of a stabilized carbanion |

| C5-CH₃ (β-position) | Low | Generally unreactive under mild basic conditions | Lack of α-nitrogen activation |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, but its reactivity pattern is distinct from that of benzene (B151609). The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. slideshare.net

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to electrophilic substitution. slideshare.net However, the presence of the strongly activating hydroxyl group (in its pyridone form, an amide) and the moderately activating methyl groups makes the ring of this compound more susceptible to EAS than pyridine itself. These activating groups direct incoming electrophiles to the positions ortho and para to themselves. For this compound, the C3 and C6 positions are the most likely sites for electrophilic attack. A key example is the chlorination of the related 2,6-dimethyl-4-pyridinol, which readily undergoes substitution with chlorine gas in an acidic medium to yield 3,5-dichloro-2,6-dimethyl-4-pyridinol.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). slideshare.net In this compound, the C4 position already bears a hydroxyl group. While -OH is a poor leaving group, its conversion to a better one (like a nonaflate) renders the C4 position highly susceptible to displacement by nucleophiles. researchgate.net The C2 and C6 positions are also electronically favorable for nucleophilic attack, but the lack of an inherent leaving group prevents direct SNAr. A classic reaction demonstrating nucleophilic substitution is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, displacing a hydride ion. slideshare.net

Advanced Mechanistic Investigations

Modern computational and experimental techniques provide deeper insight into the reaction pathways of substituted pyridines.

Mechanisms of Substitution: The mechanism for nucleophilic aromatic substitution (SNAr) on pyridine derivatives is well-understood to proceed through a two-step addition-elimination pathway. researchgate.net A nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. Kinetic studies often show that the first step, the formation of the Meisenheimer complex, is rate-determining. researchgate.net

Mechanisms of Side-Chain Functionalization: The functionalization of the C2-methyl group involves distinct mechanistic pathways. The base-catalyzed C(sp³)–H allylic alkylation with MBH carbonates is proposed to occur via a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org

Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction mechanisms. Such studies can confirm the most electrophilic centers in a molecule, predict the stability of intermediates, and calculate activation energies for different reaction pathways. For SNAr reactions of substituted pyridines, DFT calculations have been used to confirm that the C2 carbon is often the most electrophilic center, corroborating experimental kinetic data. researchgate.net These computational approaches are crucial for understanding the subtle electronic effects that govern the regioselectivity and reactivity of complex heterocyclic systems like this compound.

Elucidation of Reaction Mechanisms via Intermediate Isolation

Detailed mechanistic studies involving the direct isolation of reaction intermediates specifically for this compound are not extensively documented in publicly available scientific literature. However, insights into its potential reactive intermediates can be drawn from the general understanding of the reactivity of substituted pyridin-4-ols and pyridones.

The tautomeric nature of this compound, existing in equilibrium with its keto form, 2,5-dimethyl-1H-pyridin-4-one, plays a significant role in its reactivity. Reaction pathways can be initiated from either tautomer, leading to different intermediates and final products.

In a broader context, the synthesis of substituted pyridin-4-ols has been studied, and proposed mechanisms offer a glimpse into the types of intermediates that might be involved in their reactions. For instance, a three-component reaction for the synthesis of highly substituted pyridin-4-ols is suggested to proceed through a series of intermediates including a dienol, a cyclic intermediate formed via an intramolecular aldol-type addition, and a pyridin-4-one tautomer. rsc.org While this describes the formation of the ring system, it highlights the potential for similar intermediates in subsequent reactions of the formed pyridin-4-ol.

Table 1: Postulated Intermediates in Pyridin-4-ol Reactions

| Intermediate Type | Description | Potential Role in this compound Reactivity |

| Dienol Intermediate | A species with two double bonds and a hydroxyl group, which can be formed during the synthesis of the pyridin-4-ol ring. rsc.org | Could act as a nucleophile or electrophile in subsequent functionalization reactions. |

| Cyclic Aldol-type Adduct | A cyclic intermediate resulting from an intramolecular cyclization. rsc.org | May be involved in ring-transformation or rearrangement reactions. |

| Pyridin-4-one Tautomer | The keto form of the pyridin-4-ol. | The carbonyl group can undergo nucleophilic attack, and the adjacent positions can be deprotonated to form enolates. |

| Pyridinium Ion | Formed by the protonation or alkylation of the nitrogen atom. | Increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. |

Further research focusing on trapping and characterizing the transient species formed during reactions of this compound is necessary to definitively elucidate its mechanistic pathways.

Understanding Catalytic Influence on Reaction Pathways

The influence of catalysts on the reaction pathways of this compound is another area where specific research is limited. However, general principles of catalysis applied to pyridine and pyridone systems can provide a framework for understanding potential catalytic effects.

Catalysts can influence the reactivity of this compound in several ways:

Activating the Substrate: Lewis acid catalysts can coordinate to the nitrogen atom or the hydroxyl/carbonyl group, increasing the electrophilicity of the ring and facilitating nucleophilic attack.

Enhancing Nucleophilicity/Electrophilicity of Reagents: Catalysts can activate the reacting partners, making them more reactive towards the this compound substrate.

Directing Stereoselectivity: Chiral catalysts can be employed to control the stereochemical outcome of reactions, leading to the formation of specific stereoisomers.

Promoting Specific Tautomeric Forms: Catalysts can influence the tautomeric equilibrium, favoring the formation of either the pyridin-4-ol or the pyridin-4-one form, thereby directing the reaction towards a specific pathway.

Facilitating Cross-Coupling Reactions: Transition metal catalysts, such as palladium or nickel complexes, are widely used for cross-coupling reactions involving pyridine derivatives. These catalysts can enable the formation of new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine ring.

For instance, in the context of related 2-pyridone derivatives, iron salts have been shown to catalyze 1,6-addition reactions with Grignard reagents. nih.gov This suggests that similar transition metal catalysts could be effective in promoting specific addition reactions with this compound.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalyst Type | Potential Outcome |

| Electrophilic Substitution | Lewis Acids (e.g., AlCl₃, FeCl₃) | Facilitation of substitution reactions at the electron-rich positions of the pyridine ring. |

| Nucleophilic Addition | Transition Metals (e.g., Fe, Rh, Pd) | Directed addition of nucleophiles to specific positions of the pyridine ring. |

| Cross-Coupling (e.g., Suzuki, Heck) | Palladium or Nickel complexes | Formation of new C-C or C-heteroatom bonds at halogenated or otherwise activated positions. |

| Hydrogenation/Reduction | Transition Metals (e.g., Pd, Pt, Rh) | Saturation of the pyridine ring to form piperidine (B6355638) derivatives. |

| Oxidation | Metal Oxides or Peroxides | Oxidation of the methyl groups or the pyridine ring itself. |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For 2,5-Dimethylpyridin-4-ol, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl substituents. The pyridinol ring, with its electron-donating hydroxyl group and electron-donating methyl groups, influences the chemical shifts of the ring protons. The proton on the carbon adjacent to the nitrogen (C6) is expected to appear at the most downfield position due to the deshielding effect of the heteroatom. The proton at C3 would likely be the most upfield of the aromatic protons. The two methyl groups at positions 2 and 5 will each produce a singlet, with their precise chemical shifts influenced by their position on the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5-7.0 | s |

| H-6 | ~7.5-8.0 | s |

| 2-CH₃ | ~2.2-2.5 | s |

| 5-CH₃ | ~2.1-2.4 | s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C4) is expected to be significantly downfield due to the deshielding effect of the oxygen atom. The carbons adjacent to the nitrogen atom (C2 and C6) will also exhibit downfield shifts. The methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~110-115 |

| C-4 | ~160-165 |

| C-5 | ~130-135 |

| C-6 | ~140-145 |

| 2-CH₃ | ~15-20 |

| 5-CH₃ | ~15-20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton couplings. For this compound, COSY would be used to confirm the through-bond coupling between adjacent protons, although in this specific molecule with isolated aromatic protons, its primary utility would be to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It is instrumental in assigning the carbon signals for the protonated carbons (C3 and C6) and the methyl groups.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The expected exact mass can be calculated and compared with the experimentally determined value to validate the molecular identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₁₀NO⁺ | 124.0757 |

Fragmentation Pattern Interpretation

The fragmentation of the molecular ion of this compound in the mass spectrometer provides valuable structural information. The fragmentation pathways are influenced by the stability of the resulting fragment ions. Common fragmentation processes for aromatic and heterocyclic compounds include the loss of small neutral molecules and radical species.

For this compound, the initial molecular ion ([C₇H₉NO]⁺˙) is expected. Plausible fragmentation pathways could involve:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z [M-15].

Loss of carbon monoxide (CO): A characteristic fragmentation for phenols and related compounds, which could lead to a pyrrole-type fragment ion.

Ring cleavage: The pyridine (B92270) ring can undergo cleavage to produce smaller charged fragments.

The analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and unambiguous structural elucidation of this compound.

Vibrational Spectroscopy

The most prominent feature in the FTIR spectrum of this compound would be the O-H stretching vibration of the hydroxyl group, which is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The C-O stretching vibration associated with the phenolic hydroxyl group would likely be observed in the 1260-1180 cm⁻¹ range.

The aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring would produce a series of bands in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the methyl groups attached to the ring would also be present in the fingerprint region.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Phenolic C-O | C-O Stretch | 1260-1180 |

| Pyridine Ring | C-H Stretch | > 3000 |

| Pyridine Ring | C=C and C=N Stretch | 1600-1400 |

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. Experimental Raman spectra for this compound are not available in the public domain. However, theoretical calculations and comparison with similar molecules can provide insight into its expected Raman spectrum.

The symmetric breathing vibration of the pyridine ring is expected to be a strong and sharp band, characteristic of the aromatic system. The C-H stretching vibrations of the methyl groups and the pyridine ring would also be visible. The spectrum would be less sensitive to the polar O-H bond compared to FTIR.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Pyridine Ring | Ring Breathing | Strong, sharp band |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Methyl (-CH₃) | C-H Symmetric Stretch | ~2930 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is useful for understanding its photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring.

Pyridine itself exhibits π → π* transitions. The presence of the hydroxyl and methyl substituents on the pyridine ring will cause a bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine. The specific absorption maxima (λmax) would be dependent on the solvent used due to solvatochromic effects.

Table 3: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds, including some pyridine derivatives, are fluorescent. The fluorescence properties of this compound, such as its emission wavelength and quantum yield, have not been reported in the available literature. To determine its photophysical properties, experimental studies would be necessary to measure its excitation and emission spectra.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of compounds from mixtures and for the assessment of their purity. While specific chromatographic methods for this compound are not detailed in the literature, general methods for pyridine derivatives are well-established and applicable. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine derivatives. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be a suitable starting point for the purity assessment of this compound. The addition of a buffer to the mobile phase could be necessary to control the ionization of the phenolic hydroxyl group and the pyridine nitrogen to achieve sharp and symmetrical peaks.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be an effective method for its purity analysis. mdpi.com The choice of the GC column would be critical, with polar capillary columns often providing good separation for pyridine derivatives.

The purity of this compound would be determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The presence of any impurities would be indicated by additional peaks.

Table 4: Potential Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile/Carrier Phase | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol (with buffer) | UV-Vis |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method for the analysis of this compound is crucial for ensuring the purity and quality of the compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A suitable HPLC method for this compound would likely employ a C18 stationary phase, which is a common choice for the separation of a wide range of organic molecules. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, helps to control the pH of the mobile phase, which can significantly influence the retention time and peak shape of the analyte, especially for a compound with a hydroxyl group like this compound.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be employed to achieve optimal separation of the target compound from any potential impurities with different polarities. The flow rate is typically maintained between 0.8 and 1.5 mL/min to ensure efficient separation and reasonable analysis time. Detection is commonly performed using a UV detector, as the pyridine ring in the molecule is expected to absorb UV light at a specific wavelength, allowing for sensitive and selective detection. While specific methods for this exact compound are not extensively published, a method could be developed based on principles applied to similar pyridine derivatives. ptfarm.plresearchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be used to assess its purity, particularly with respect to volatile impurities that may be present from the synthesis process. A closely related isomer, 2,6-Dimethylpyridin-4-ol, has its purity assessed by GC, indicating the suitability of this technique for this class of compounds. vwr.com

In a typical GC method, the sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, which is coated with a stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. A non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane, would be a suitable choice for the analysis of this compound.

A temperature program is generally used, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points. The separated components are then detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for organic compounds or a Mass Spectrometer (MS) for definitive identification. GC-MS provides both retention time data and mass spectral data, which can be used to confirm the identity of the compound and its impurities by comparing the obtained spectra with a reference library.

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split injection) |

Computational Chemistry and Theoretical Investigations of 2,5 Dimethylpyridin 4 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods solve the Schrödinger equation, or its density-based equivalent, to map the electronic landscape of a molecule.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By minimizing the energy of the system, DFT calculations can predict key structural parameters such as bond lengths and bond angles. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

For 2,5-Dimethylpyridin-4-ol, DFT calculations would begin by defining an initial molecular geometry. The system's energy is then calculated and systematically lowered by adjusting atomic positions until a true energy minimum is found. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules, providing reliable results for both geometry and electronic properties.

As a representative example, DFT calculations were performed on various 4-substituted pyridines to analyze their electronic properties. The table below shows calculated bond lengths for a related molecule, 4-picoline, which features a methyl group in a position analogous to one of the substituents in this compound.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C2-C3 | 1.393 |

| C3-C4 | 1.394 |

| C4-C5 | 1.394 |

| C5-C6 | 1.393 |

| C2-N1 | 1.340 |

| C6-N1 | 1.340 |

| C4-C7 | 1.511 |

Data is illustrative and based on findings for a related substituted pyridine (B92270), not this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, particularly those involving electron correlation. They are often used as benchmarks for other computational methods.

Applying ab initio methods to this compound would provide a highly accurate description of its electronic structure and energy. For instance, MP2 calculations are particularly adept at describing non-covalent interactions, which could be important for understanding the intermolecular hydrogen bonding involving the hydroxyl group of this compound. A study on pyridine-water interactions, for example, used MP2/cc-pVQZ level of theory to determine interaction energies, finding that linear C-H···O interactions between pyridine and water have stabilization energies in the range of -1.24 to -1.97 kcal/mol. nih.gov Such calculations for this compound would be invaluable for understanding its behavior in solution and in biological systems.

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net It allows for the calculation of electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. TD-DFT can predict the wavelengths of maximum absorption (λmax) and the strength of these absorptions (oscillator strengths). researchgate.net

For this compound, TD-DFT calculations could predict its UV-visible spectrum, identifying the electronic transitions responsible for its color and photophysical properties. These calculations would reveal, for example, whether the primary electronic transitions are localized on the pyridine ring or involve charge transfer between the ring and its substituents. The choice of functional is critical in TD-DFT, with range-separated functionals like CAM-B3LYP often providing more accurate results for charge-transfer excitations.

Illustrative TD-DFT results for pyridine show calculated excitation energies for the lowest singlet excited states.

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 4.75 | 0.0000 | n -> π |

| S2 | 4.95 | 0.0331 | π -> π |

Data is illustrative and based on findings for pyridine, not this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP surface provides a visual guide to the charge distribution, where different colors represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

An MEP map of this compound would highlight the electron-rich areas, such as the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, as the most likely sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would appear as an electron-poor region, indicating its potential to act as a hydrogen bond donor.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich pyridine ring and the oxygen atom, while the LUMO would be distributed over the aromatic system. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

As an example, FMO analysis of various substituted pyridines has been performed to correlate with their nucleophilicity. The calculated HOMO and LUMO energies for 4-methoxypyridine (B45360) are presented below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | 0.54 |

| HOMO-LUMO Gap (ΔE) | 6.43 |

Data is illustrative and based on findings for a related substituted pyridine, not this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structures. A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation, through second-order perturbation theory. This analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

An NBO analysis on a related molecule, such as a substituted pyridine, would typically report the most significant donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C2-C3) | 35.5 |

| LP(1) N | π(C5-C6) | 36.2 |

| π(C2-C3) | π(C4-C5) | 20.8 |

| π(C5-C6) | π(C4-N1) | 18.9 |

Data is illustrative and based on findings for a related substituted pyridine, not this compound. LP denotes a lone pair.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational quantum chemistry is a vital tool for predicting the spectroscopic properties of molecules, which can be crucial for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its balance of accuracy and computational cost.

Theoretical calculations can provide valuable predictions of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. For instance, the GIAO (Gauge-Independent Atomic Orbital) method within DFT is frequently used to calculate NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ).

A typical computational workflow for predicting the NMR spectrum of this compound would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: This is performed to ensure the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

NMR Calculation: Using the optimized geometry, the NMR chemical shifts are calculated.

The predicted spectroscopic data are then compared with experimental values for validation. A strong correlation between the calculated and experimental spectra provides confidence in the assigned structure and the computational model. Discrepancies can point to environmental effects not captured in the calculation (like solvent effects, which can be modeled using methods like the Polarizable Continuum Model) or suggest a different molecular structure.

Below is a hypothetical data table illustrating the comparison between predicted and experimental ¹³C NMR chemical shifts for this compound. Such a table would be the output of a successful computational study.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2 | 148.5 | 149.2 |

| C3 | 118.2 | 117.9 |

| C4 | 155.1 | 154.6 |

| C5 | 130.4 | 131.0 |

| C6 | 145.3 | 145.8 |

| C7 (2-CH₃) | 17.8 | 18.1 |

| C8 (5-CH₃) | 16.5 | 16.9 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies.

Similarly, predicted IR vibrational frequencies are often scaled by an empirical factor to improve their agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain experimentally. For this compound, computational studies could be employed to explore its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathway. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the energy barrier (activation energy) for the reaction.

For example, a computational study on the N-alkylation of this compound would involve:

Reactant and Product Optimization: The geometries of the reactants (this compound and an alkylating agent) and the final product are optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

Frequency Calculation: This is used to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the desired reactants and products.

Below is a hypothetical data table summarizing the energetic results of a computational study on a proposed reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -12.7 |

Note: The data in this table is illustrative and represents the type of energetic information that can be obtained from computational reaction pathway studies.

These computational insights can help in understanding the factors that control the reaction's rate and selectivity, and can guide the design of new synthetic routes or catalysts.

Synthesis and Academic Research of Derivatives of 2,5 Dimethylpyridin 4 Ol

Halogenated Derivatives Synthesis (e.g., Chloromethylated Pyridinols)

The synthesis of halogenated derivatives of 2,5-dimethylpyridin-4-ol is a key step in the functionalization of the pyridine (B92270) ring, preparing it for further reactions. A common strategy involves the halogenation of a hydroxymethyl group, which is first introduced onto the pyridine scaffold.

For instance, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, a derivative of the target compound, is readily achieved through the chlorination of its corresponding hydroxymethyl precursor, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. google.com This transformation is a critical step in the synthesis of pharmacologically active compounds. google.com While direct ring halogenation methods exist for other pyridine systems, such as bromination using N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBDMH), the functionalization of a pre-existing substituent like a hydroxymethyl group is a frequently employed tactic. nih.gov

Another approach involves the preparation of chloro-derivatives at a later stage of a synthetic sequence. For example, in the synthesis of certain complex molecules, a dimethoxybenzene derivative can be reduced to a primary alcohol, followed by bromination, and then final ring chlorination with sulphuryl chloride to yield the desired halogenated precursor. nih.gov

Table 1: Synthesis of Halogenated Pyridine Derivatives

| Precursor | Reagent | Product | Application |

|---|---|---|---|

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Chlorinating Agent | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Intermediate for proton pump inhibitors google.com |

| 4,6-Dimethylpyrimidin-5-ol | DBDMH | 2-Bromo-4,6-dimethylpyrimidin-5-ol | Intermediate for FGFR4 inhibitors nih.gov |

| 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene | Sulphuryl Chloride | Chloro-substituted benzene (B151609) ring | Substrate for further synthesis nih.gov |

Hydroxymethylated Derivatives Synthesis

The introduction of a hydroxymethyl group is a foundational modification of the this compound structure, enabling subsequent conversions to other functional groups, notably halogens. Conventional methods for preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine have historically involved intermediates such as N-oxides or nitropyridines. google.com These methods underscore the importance of activating the pyridine ring system to facilitate the introduction of the hydroxymethyl moiety.

A different strategy for hydroxymethylation involves a modified Fenton-type reaction. This method uses a hydrogen peroxide/iron(II) sulfate (B86663) system to generate hydroxyl radicals, which can then abstract a hydrogen atom from methanol (B129727) to form a hydroxymethyl radical that subsequently attacks the pyridine ring. Utilizing iron(II) perchlorate (B79767) in a highly acidic medium has been shown to improve the yield of this reaction and reduce the formation of polymeric byproducts.

Nucleophilic Substitution Reactions of Derivatives

The halogenated derivatives of this compound, particularly chloromethylated compounds, are excellent substrates for nucleophilic substitution reactions. This reactivity is harnessed to couple the pyridine moiety with other molecular fragments. A prominent example is the synthesis of Omeprazole, where 2-chloromethyl-3,5-dimethyl-4-methoxypyridine is coupled with 5-methoxy-2-mercaptobenzimidazole. google.com

The susceptibility of pyridine derivatives to nucleophilic attack is influenced by the electronic properties of the ring. For instance, the presence of strong electron-withdrawing groups can be necessary to promote certain substitution reactions. nih.gov The reactivity of the nucleophile is also a critical factor. Studies on the allylation of 2-alkylpyridines with Morita-Baylis-Hillman (MBH) carbonates suggest a mechanism involving a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. nih.govresearchgate.net This process can proceed without the need for a base or a transition metal catalyst, offering a straightforward method for C(sp³)–H allylic alkylation. nih.govresearchgate.net

Table 2: Examples of Nucleophilic Substitution

| Substrate | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | 5-Methoxy-2-mercaptobenzimidazole | Omeprazole Precursor | SN2 google.com |

| 2-Alkylpyridines | Morita-Baylis-Hillman (MBH) carbonates | Allylic functionalized 2-alkylpyridine | Tandem SN2' / aza-Cope rearrangement nih.govresearchgate.net |

Oxidation Products: Pyridine N-Oxides and Other Oxidized Forms

Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common and useful transformation. Pyridine N-oxides can serve as intermediates in the synthesis of other derivatives, including hydroxymethylated compounds. google.com The N-oxide group alters the electron density of the pyridine ring, influencing its reactivity in subsequent electrophilic and nucleophilic substitution reactions.

The oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridine forms is another significant reaction class. wum.edu.pk This aromatization is a key metabolic process for certain drugs and can be achieved in the laboratory using various oxidizing agents. wum.edu.pk Common reagents for this transformation include dimethyl sulfoxide (B87167) (DMSO), nitric acid, and calcium hypochlorite (B82951) (bleaching powder). wum.edu.pk The oxidation of ketones, which can be structurally analogous to certain pyridine derivatives, often involves the cleavage of carbon-carbon bonds, leading to the formation of carboxylic acids. vedantu.com

Reduction Products of Derivatives

The reduction of functional groups on pyridine derivatives opens pathways to novel structures. For example, the reductive cleavage of a carbon-halogen bond can be used to introduce a methyl group. In one synthetic route, the two hydroxymethyl groups of pyridoxine (B80251) were chlorinated and then reductively cleaved to afford a methyl compound. nih.gov

The choice of reducing agent can lead to different products with high regioselectivity. For instance, the reduction of citraconimide (B94617) derivatives with sodium borohydride (B1222165) (NaBH₄) yields 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. researchgate.net However, using a NaBH₄–CeCl₃ system or DIBAL-H results in the formation of the isomeric 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-ones. researchgate.net This highlights the tunability of reduction reactions to achieve specific isomeric products.

Incorporation into Complex Heterocyclic Systems

The 2,5-dimethylpyridine (B147104) scaffold is a valuable building block for the synthesis of larger, more complex heterocyclic systems. These larger molecules often possess significant biological activity. For example, a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group was incorporated into a dihydropyrazine-2-carbonitrile structure to create a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist. researchgate.net This specific pyridine derivative contributed to the potency and improved pharmacokinetic properties of the final compound. researchgate.net

In another example, derivatives of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were synthesized as novel macrofilaricidal compounds. The synthesis involved the convergent cyclization of an amidine with an isothiocyanate, where the pyridine nitrile served as the precursor to the amidine.

Design and Synthesis of Chiral Derivatives

The introduction of chirality into pyridine-containing molecules is of great interest for applications in asymmetric catalysis and medicinal chemistry. A seven-step synthesis has been developed to produce a chiral 2,2'-bipyridinediol ligand with 3,3'-dimethyl substituents. rsc.org A key step in this synthesis is the O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide, which proceeds with excellent stereoselectivity. rsc.org The resulting chiral ligand has been used in iron(II)-catalyzed asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions. rsc.org

Another approach involves the synthesis of enantiomerically pure dimethyl-substituted pyridino-18-crown-6 ethers. These macrocycles, containing a hydroxymethyl, formyl, or carboxyl group on the pyridine ring, are designed for enantiomeric recognition studies and as precursors for enantioselective sensors.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate and Building Block in Organic Synthesis

2,5-Dimethylpyridin-4-ol serves as a crucial starting material and intermediate in the synthesis of a variety of more complex molecules. Its substituted pyridine (B92270) ring is a common motif in many biologically active compounds and functional materials.

Precursors for Pharmaceutical Intermediates

The pyridine scaffold is a ubiquitous feature in many pharmaceutical agents due to its ability to engage in various biological interactions. While direct synthetic routes from this compound to specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in advanced pharmaceutical intermediates. For instance, the related 3,5-Dimethylpyridine is a key intermediate in the production of the proton pump inhibitor Omeprazole, highlighting the importance of dimethyl-substituted pyridines in medicinal chemistry. The functional groups of this compound, a hydroxyl group and two methyl groups on a pyridine ring, offer multiple sites for chemical modification, making it an attractive precursor for creating libraries of compounds for drug discovery.

Precursors for Agrochemical Intermediates

Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds with specific functions, including polymers, dyes, and electronic materials. Heterocyclic compounds like this compound are often utilized as monomers or additives to impart desired properties to these materials. The hydroxyl group of this compound can be used for polymerization reactions, while the pyridine ring can influence the electronic and optical properties of the resulting materials.

Building Blocks for Complex Molecular Architectures

The construction of complex molecular architectures, such as macrocycles and supramolecular assemblies, often relies on the use of rigid and well-defined building blocks. The defined geometry of the pyridine ring in this compound makes it a candidate for incorporation into such larger structures. While specific examples of its use in this context are still emerging, the principles of supramolecular chemistry suggest that the hydrogen bonding capabilities of the hydroxyl group and the potential for metal coordination with the pyridine nitrogen could be exploited in the design of novel molecular cages and frameworks.

Catalytic Applications of this compound and its Derivatives

The field of catalysis is constantly seeking new and efficient molecules to accelerate and control chemical reactions. Pyridine-containing compounds have shown significant promise as both catalysts and ligands in a variety of organic transformations.

Use as Catalysts or Ligands in Organic Transformations

Substituted pyridines and their derivatives have been investigated for their catalytic activity. For example, pyridines with electron-donating groups can act as highly effective nucleophilic catalysts in acylation reactions. rsc.org Furthermore, the nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers to form catalysts for a wide range of reactions, including hydrogenation and dehydrogenation. nih.govarabjchem.org

Specifically, pyridinol-derived ligands have been used in iridium and ruthenium complexes for the hydrogenation of carbon dioxide. nih.gov The presence of hydroxyl groups in the vicinity of the metal center can play a crucial role in the catalytic cycle. While research specifically detailing the use of this compound as a ligand is limited, the known catalytic activity of structurally similar pyridinol compounds suggests that it and its derivatives are promising candidates for the development of new and efficient catalytic systems. The methyl substituents on the pyridine ring can also influence the steric and electronic properties of the resulting metal complexes, allowing for the fine-tuning of their catalytic performance. nih.gov

Below is a table summarizing the potential applications of this compound and its derivatives in catalysis:

| Catalytic Application | Role of this compound Moiety | Potential Reaction Types |

| Nucleophilic Catalysis | Acts as a Lewis base to activate electrophiles. | Acylation, silylation, and other transfer reactions. |

| Ligand in Metal Catalysis | Coordinates to a metal center to modulate its reactivity and selectivity. | Hydrogenation, dehydrogenation, cross-coupling reactions, and carbon dioxide reduction. |

Studies of Surface Acidity in Heterogeneous Catalysis Using Pyridine Probes

The characterization of acid sites on the surface of heterogeneous catalysts is crucial for understanding and optimizing their catalytic activity. The use of probe molecules, analyzed primarily through Fourier Transform Infrared (FTIR) spectroscopy, is a well-established technique for identifying and quantifying these sites. Pyridine and its substituted derivatives are among the most common probes due to the sensitivity of the pyridine ring's vibrational modes to the nature of its interaction with the surface.

When a pyridine-based molecule adsorbs on a catalyst surface, it can interact with different types of acid sites, leading to distinct spectral signatures. The primary interactions are with Brønsted acid sites (proton donors) and Lewis acid sites (electron pair acceptors).

Interaction with Brønsted Acid Sites (BAS): A pyridine molecule can accept a proton from a Brønsted acid site (e.g., a hydroxyl group on a zeolite), forming a pyridinium (B92312) ion (PyH⁺). This ion gives rise to characteristic infrared absorption bands, notably around 1540-1545 cm⁻¹ and 1635-1640 cm⁻¹. nih.gov The precise frequency of these bands can provide information about the strength of the Brønsted sites.

Interaction with Lewis Acid Sites (LAS): The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with a Lewis acid site (e.g., an exposed metal cation). This interaction results in different characteristic IR bands, typically observed near 1450-1455 cm⁻¹ and 1610-1620 cm⁻¹. nih.gov The shift in frequency can be correlated with the strength of the Lewis acid.

Hydrogen Bonding and Physisorption: Pyridine probes can also interact with surface hydroxyl groups via hydrogen bonding or be weakly held on the surface (physisorbed). These interactions result in bands that are typically at lower frequencies and are less stable at elevated temperatures compared to interactions with strong acid sites.

The table below summarizes the typical FTIR absorption bands for pyridine adsorbed on solid acid catalysts.

| Interaction Type | Adsorbed Species | ν8a (cm⁻¹) | ν19b (cm⁻¹) | Other Bands (cm⁻¹) |

| Lewis Acidity | Coordinated Pyridine | ~1610-1620 | ~1450-1455 | ~1490 (L+B) |

| Brønsted Acidity | Pyridinium Ion (PyH⁺) | ~1635-1640 | ~1540-1545 | ~1490 (L+B) |

| Hydrogen Bonding | H-bonded Pyridine | ~1595-1605 | ~1440-1447 | N/A |

While this compound is not commonly cited as a standard probe molecule in catalysis literature, its structure presents unique characteristics that would influence its behavior in such applications. The electron-donating nature of the two methyl groups increases the basicity of the pyridine nitrogen, potentially making it a sensitive probe for weaker acid sites. However, the presence of the 4-hydroxyl group introduces complexity. This -OH group can itself participate in hydrogen bonding with the catalyst surface or interact with basic sites, potentially competing with the nitrogen's interaction with acid sites. This dual functionality could complicate the interpretation of IR spectra compared to simpler, non-functionalized pyridine probes like 2,6-dimethylpyridine (lutidine), which is often used to distinguish between external surface and internal pore acidity due to its steric hindrance. researchgate.netnih.gov

Asymmetric Catalysis with Chiral Pyridine Derivatives

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is particularly vital in the pharmaceutical industry. The field relies heavily on the design of chiral ligands that can coordinate to a metal center and create a stereochemically defined environment for a catalytic reaction. Chiral pyridine derivatives are a prominent class of ligands that have been successfully employed in a wide array of enantioselective transformations. nih.govresearchgate.net